molecular formula C9H10ClNO2 B8418966 5-Chloro-3-isopropylpicolinic acid

5-Chloro-3-isopropylpicolinic acid

Cat. No.: B8418966
M. Wt: 199.63 g/mol
InChI Key: YWAUKIPPABAFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-isopropylpicolinic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-chloro-3-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10ClNO2/c1-5(2)7-3-6(10)4-11-8(7)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

YWAUKIPPABAFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealable vial was charged with 5-chloro-3-(prop-1-en-2-yl)picolinic acid (373 mg, 1.887 mmol) and EtOH (100 mL). The solution was purged with Nitrogen. Pt on activated carbon (479 mg, 0.245 mmol) was added, followed by glacial acetic acid (0.4 mL). The reaction mixture was evacuated, backfilled with hydrogen and stirred for 30 min at rt. The reaction mixture was filtered through a pad of celite to obtain the title compound as a white solid. The product contained minor amounts of dehalogenated product. The product was used in the next step without further purification.
Name
5-chloro-3-(prop-1-en-2-yl)picolinic acid
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
479 mg
Type
catalyst
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.